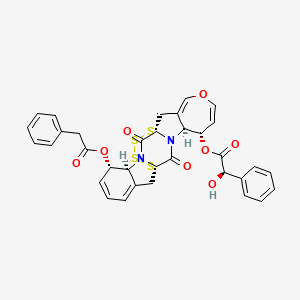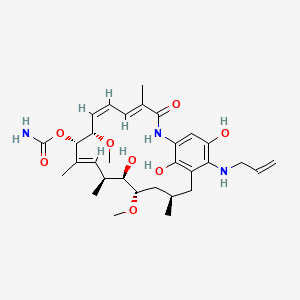
Retaspimycin
Übersicht
Beschreibung
- Es gehört zur Klasse der 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) -Analoga.
- Die Verbindung hat die chemische Struktur: !this compound Chemical Structure
Retaspimycin: ist ein potenter Inhibitor von (Hitzeschockprotein 90), einem molekularen Chaperon, das an der Proteinfaltung und -stabilisierung beteiligt ist.
Herstellungsmethoden
Synthesewege: this compound kann durch chemische Reaktionen synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Modifizierung von Geldanamycin-Derivaten.
Reaktionsbedingungen: Spezifische Reaktionsbedingungen können variieren, aber die wichtigsten Schritte beinhalten Allylisierung und Demethylierung.
Industrielle Produktion: Methoden für die industrielle Produktion sind proprietär, aber sie beinhalten wahrscheinlich die Optimierung von Synthesewegen und Reinigungsprozessen.
Wirkmechanismus
Target of Action
Retaspimycin, also known as IPI-504, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone protein that plays a crucial role in the proper folding, function, and stability of various client proteins, many of which are oncoproteins and cell signaling proteins important in cell proliferation and survival .
Mode of Action
This compound acts as a potent and selective inhibitor of HSP90 . It binds at the N-terminal ATP/ADP-binding site of HSP90, thereby inhibiting its ATPase activity . This inhibition disrupts the chaperone function of HSP90, leading to the degradation of its client proteins .
Biochemical Pathways
The inhibition of HSP90 by this compound affects multiple biochemical pathways involved in cancer cell survival . For instance, it can inhibit the Unfolded Protein Response (UPR) pathway in multiple myeloma cells . The UPR pathway is a stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum . By inhibiting this pathway, this compound can induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials . It is administered intravenously at doses ranging from 90 to 500 mg/m² twice weekly for 2 weeks on/1 week off . The maximum tolerated dose (MTD) was found to be 400 mg/m² . Exposure to this compound increased with dose .
Result of Action
The inhibition of HSP90 by this compound leads to the degradation of oncogenic client proteins, thereby disrupting multiple pathways involved in cancer cell survival . This results in the induction of apoptosis in cancer cells . In clinical studies, this compound has shown antitumor activity, with some evidence of tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the cellular environment, including the presence of stressors and the state of other molecular pathways, can impact the effectiveness of HSP90 inhibitors
Biochemische Analyse
Biochemical Properties
Retaspimycin plays a crucial role in biochemical reactions by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that stabilizes and activates a wide range of client proteins, including protein kinases, transcription factors, and steroid hormone receptors . By inhibiting HSP90, this compound disrupts the HSP90-client protein complex, leading to the misfolding, ubiquitination, and proteasomal degradation of these client proteins . This inhibition affects various cellular processes, including cell signaling, proliferation, and survival.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to reduce the stability and activity of oncogenic proteins, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects the expression of genes involved in stress response and protein homeostasis, further contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity . This binding prevents the proper folding and stabilization of HSP90 client proteins, leading to their degradation. This compound also affects the activity of other biomolecules, such as protein kinases and transcription factors, by disrupting their interaction with HSP90 . This disruption results in the inhibition of multiple oncogenic signaling pathways, contributing to its therapeutic effects in cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of HSP90 activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and fatigue . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with HSP90. The inhibition of HSP90 by this compound affects the stability and activity of various enzymes and cofactors involved in cellular metabolism . This disruption can lead to alterations in metabolic flux and changes in metabolite levels, further contributing to its antitumor effects . Additionally, this compound undergoes metabolic transformation in the liver, which can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, which can affect its intracellular accumulation and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and tissue distribution . These factors play a crucial role in determining the therapeutic efficacy and safety profile of this compound in clinical settings.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with HSP90 and its client proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its inhibitory effects on HSP90 and the subsequent degradation of client proteins.
Vorbereitungsmethoden
Synthetic Routes: Retaspimycin can be synthesized through chemical reactions. One common synthetic route involves modifying geldanamycin derivatives.
Reaction Conditions: Specific reaction conditions may vary, but the key steps involve allylation and demethoxylation.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve optimization of synthetic routes and purification processes.
Analyse Chemischer Reaktionen
Reaktionen: Retaspimycin durchläuft verschiedene Reaktionen, darunter
Häufige Reagenzien und Bedingungen: Diese hängen von der jeweiligen Reaktion ab. Zum Beispiel
Hauptprodukte: Das Hauptprodukt ist this compound selbst.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Werkzeugverbindung zur Untersuchung der Hsp90-Inhibition und Proteinfaltung eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, Proteinstabilität und Chaperonfunktion.
Medizin: Klinische Studien erforschen sein Potenzial als Antikrebsmittel.
Industrie: Kann Anwendungen in der Medikamentenentwicklung und in proteinbasierten Therapien haben.
Wirkmechanismus
Hsp90-Inhibition: Retaspimycin bindet an die ATP-Bindungsstelle von Hsp90 und stört dessen Funktion.
Molekulare Ziele: Hsp90 stabilisiert Client-Proteine (z. B. Kinasen, Transkriptionsfaktoren).
Signalwege: Die Inhibition beeinflusst mehrere Signalwege, was zu veränderter Proteinexpression und zellulären Reaktionen führt.
Vergleich Mit ähnlichen Verbindungen
Einzigartige Merkmale: Retaspimycins hohe Potenz und Löslichkeit zeichnen es aus.
Ähnliche Verbindungen: Andere Hsp90-Inhibitoren umfassen 17-AAG, Geldanamycin und Ganetespib.
1 Sydor JR, et al. Entwicklung von 17-Allylamino-17-Demethoxygeldanamycin-Hydrochlorid (IPI-504), einem gegen Hsp90 gerichteten Antikrebsmittel. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. Der Hitzeschockprotein 90-Inhibitor IPI-504 induziert KIT-Abbau, Tumorschrumpfung und Zellproliferationsarrest in Xenograft-Modellen von gastrointestinalen Stromatumoren. (Abstracts aus referenzierten Studien sind in der Quelle verfügbar.)
Eigenschaften
IUPAC Name |
[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGNIRUXAZDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



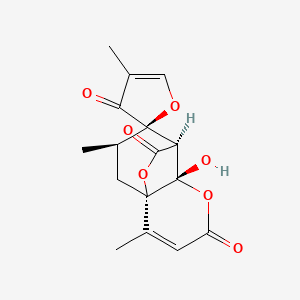
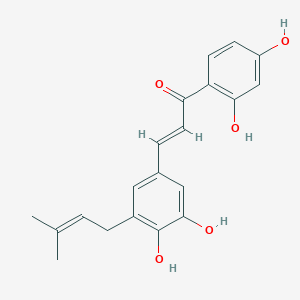
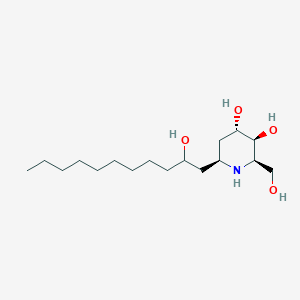


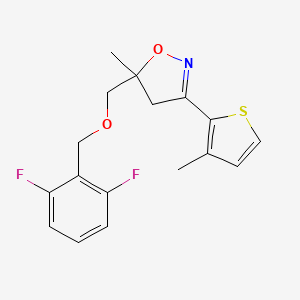
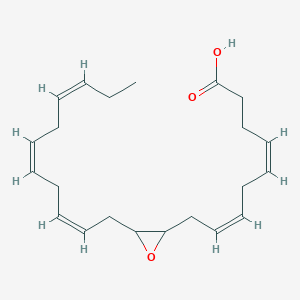
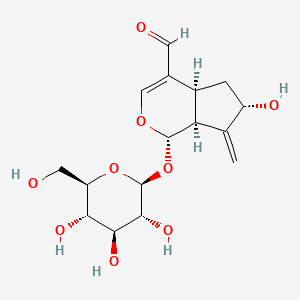
![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)

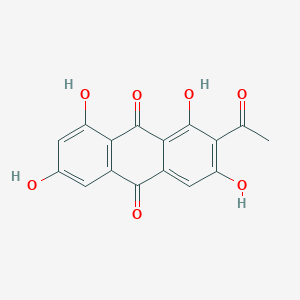
![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
